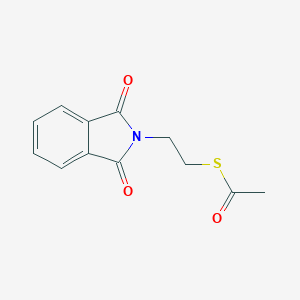

Thioacetic acid, S-(2-phthalimidoethyl) ester

Overview

Description

Thioacetic acid, S-(2-phthalimidoethyl) ester, also known as ThioPac, is a chemical compound that has been in use in scientific research for several years. It is a versatile reagent that has been used in a wide range of applications, including organic synthesis, bioconjugation, and drug discovery. ThioPac is a thiol-reactive reagent that has a thioester group and phthalimide moiety, which makes it an excellent tool for labeling and modifying proteins, peptides, and other biomolecules.

Mechanism Of Action

The mechanism of action of Thioacetic acid, S-(2-phthalimidoethyl) ester involves the formation of a covalent bond between the thioester group of Thioacetic acid, S-(2-phthalimidoethyl) ester and the thiol group of cysteine residues in proteins. This covalent bond formation leads to the modification of the protein structure, which can be used to study protein function and interactions.

Biochemical And Physiological Effects

Thioacetic acid, S-(2-phthalimidoethyl) ester has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic reagent that can be used in a wide range of biological systems without affecting cell viability or function.

Advantages And Limitations For Lab Experiments

The advantages of using Thioacetic acid, S-(2-phthalimidoethyl) ester in lab experiments include its versatility, ease of use, and ability to selectively target cysteine residues in proteins. However, Thioacetic acid, S-(2-phthalimidoethyl) ester has some limitations, including the potential for non-specific labeling and the need for careful optimization of reaction conditions to avoid unwanted side reactions.

Future Directions

There are several future directions for the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in scientific research. These include the development of new labeling and modification strategies, the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in the development of targeted drug delivery systems, and the application of Thioacetic acid, S-(2-phthalimidoethyl) ester in the study of protein-protein interactions. Additionally, the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in combination with other labeling and modification reagents may provide new insights into protein structure and function.

Scientific Research Applications

Thioacetic acid, S-(2-phthalimidoethyl) ester has been widely used in scientific research for labeling and modifying proteins, peptides, and other biomolecules. It is a thiol-reactive reagent that can selectively target cysteine residues in proteins, providing a powerful tool for studying protein structure and function. Thioacetic acid, S-(2-phthalimidoethyl) ester has also been used for site-specific conjugation of antibodies and other biomolecules, enabling the development of targeted drug delivery systems.

properties

CAS RN |

1084-55-5 |

|---|---|

Product Name |

Thioacetic acid, S-(2-phthalimidoethyl) ester |

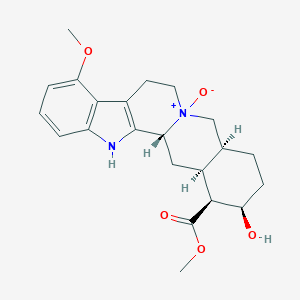

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

S-[2-(1,3-dioxoisoindol-2-yl)ethyl] ethanethioate |

InChI |

InChI=1S/C12H11NO3S/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 |

InChI Key |

VPXAKDDAXOLZDV-UHFFFAOYSA-N |

SMILES |

CC(=O)SCCN1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CC(=O)SCCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)